4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Antiviral potency EC50 HIV-1

4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one (CAS 7481-89-2), commonly known as zalcitabine or 2′,3′-dideoxycytidine (ddC), is a first-generation nucleoside reverse transcriptase inhibitor (NRTI) that shares a cytidine scaffold with later-generation analogs lamivudine (3TC) and emtricitabine (FTC), yet its quantifiably divergent pharmacological profile—including mitochondrial toxicity hierarchy, M184V resistance cross-sensitivity, and a negative metabolic interaction with 3TC—precludes simple one-to-one interchange with any in-class comparator.

Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
CAS No. 7481-89-2
Cat. No. B1682364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
CAS7481-89-2
Synonyms2',3' Dideoxycytidine
2',3'-Dideoxycytidine
ddC (Antiviral)
Dideoxycytidine
Hivid
HIVID Roche
NSC 606170
NSC-606170
NSC606170
Zalcitabine
Molecular FormulaC9H13N3O3
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)N2C=CC(=NC2=O)N
InChIInChI=1S/C9H13N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h3-4,6,8,13H,1-2,5H2,(H2,10,11,14)
InChIKeyWREGKURFCTUGRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility50 to 100 mg/mL at 66 °F (NTP, 1992)
In water, 76,400 mg/l @ 25 °C
7.05e+00 g/L
H2O (warm) 80 -90 (mg/mL)
Acetate buffer, pH 4 > 50 (mg/mL)
Carbonate buffer, pH 9 > 50 (mg/mL)
0.1N HCl > 50 (mg/mL)
0.1N NaOH > 50 (mg/mL)
EtOH (95 %) 5-7 (mg/mL)
MeOH 8-10 (mg/mL)
BuOH < 1 (mg/mL)
DMA 7-10 (mg/mL)
DMSO 90-100 (mg/mL)
DMSO (70%) 50-60 (mg/mL)
CH3CN < 1 (mg/mL)
EtOAc < 1 (mg/mL)
CHCl3 < 1 (mg/mL)
Toluene < 1 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one (Zalcitabine, ddC): Quantified NRTI Differentiation for Scientific Procurement


4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one (CAS 7481-89-2), commonly known as zalcitabine or 2′,3′-dideoxycytidine (ddC), is a first-generation nucleoside reverse transcriptase inhibitor (NRTI) that shares a cytidine scaffold with later-generation analogs lamivudine (3TC) and emtricitabine (FTC), yet its quantifiably divergent pharmacological profile—including mitochondrial toxicity hierarchy, M184V resistance cross-sensitivity, and a negative metabolic interaction with 3TC—precludes simple one-to-one interchange with any in-class comparator [1][2].

Why Zalcitabine (ddC) Cannot Be Simply Replaced with Lamivudine, Emtricitabine, or Didanosine: Three Evidence-Based Pharmacological Divergences


Despite a shared deoxycytidine-derived core, zalcitabine differs from lamivudine and emtricitabine in critical parameters that scientifically preclude generic substitution: (1) mitochondrial polymerase-γ inhibition potency, where ddC ranks as the most toxic NRTI tested across three human cell types, substantially exceeding that of lamivudine, abacavir, and tenofovir [1]; (2) differential resistance mutation sensitivity, where the prevalent M184V mutation produces up to 1,000-fold resistance to 3TC yet confers only low-level resistance to ddC [2]; and (3) a unique metabolic drug–drug interaction in which lamivudine significantly suppresses the intracellular phosphorylation of ddC to its active triphosphate, ddCTP, a negative interaction not universally observed among NRTI pairings [3].

Quantitative Head-to-Head Evidence: Where Zalcitabine Differentiates from Lamivudine, Didanosine, Abacavir, and Stavudine


Antiviral Potency in MT‑2 Cells: ddC Is ~67-Fold More Active Than Didanosine and ~9-Fold More Active Than Abacavir

In MT‑2 lymphoblastoid cells infected with HIV‑1, zalcitabine (ddC) demonstrated an EC50 of 0.27 ± 0.03 µM, compared to 18 ± 4 µM for didanosine (ddI) and 2.5 ± 0.5 µM for abacavir in the same experimental system [1]. This represents a ~67-fold potency advantage over ddI and a ~9-fold advantage over abacavir, establishing ddC as one of the most intrinsically active NRTIs in this widely used antiviral screening cell line.

Antiviral potency EC50 HIV-1 NRTI relative activity

Mitochondrial DNA Synthesis Inhibition Hierarchy: ddC Ranks as the Most Potent NRTI Across Three Human Cell Types

Across HepG2 hepatoblastoma cells, skeletal muscle cells, and renal proximal tubule epithelial cells, the rank order of mitochondrial DNA (mtDNA) synthesis inhibition among NRTIs was: zalcitabine (ddC) > didanosine (ddI) > stavudine (d4T) > zidovudine (AZT) > lamivudine (3TC) = abacavir (ABC) = tenofovir (TDF), with comparable relative effects observed across all three cell types [1]. ddC thus represents the most potent suppressor of mtDNA content among the eight clinically used NRTIs tested.

Mitochondrial toxicity mtDNA synthesis inhibition NRTI safety profiling

M184V Resistance Divergence: ddC Retains Activity Against Mutants That Elicit ~1,000-Fold Resistance to Lamivudine

The M184V substitution in HIV-1 reverse transcriptase, the most clinically prevalent NRTI resistance mutation, confers up to 1,000-fold resistance to lamivudine (3TC) but only low-level resistance to zalcitabine (ddC) [1]. Consistent with this, the Quattro clinical trial demonstrated that genotypic resistance to zalcitabine was rarely observed during therapy, whereas the M184V mutation developed rapidly in every lamivudine-containing treatment arm [2].

Drug resistance M184V mutation HIV reverse transcriptase Cross-resistance

Metabolic Activation Antagonism: Lamivudine Significantly Inhibits the Intracellular Phosphorylation of ddC to Its Active Triphosphate

Lamivudine (3TC) significantly inhibits the intracellular phosphorylation of zalcitabine to its pharmacologically active triphosphate form, ddCTP [1]. This antagonism arises from competition for phosphorylation by deoxycytidine kinase and renders the two agents pharmacologically incompatible for co-administration. This negative metabolic interaction is not a universal property of all NRTI pairs—for example, zidovudine and lamivudine are clinically synergistic—and thus represents a specific liability of the ddC/3TC pairing.

Drug–drug interaction Intracellular phosphorylation Deoxycytidine kinase Activation pathway

Peripheral Neuropathy Incidence: ddC Causes a Dose-Limiting Neurotoxicity Rate Up to 33%, Exceeding That of Stavudine

Peripheral neuropathy is the most frequent dose-limiting adverse effect of zalcitabine, with reported incidence reaching up to 33% of patients with advanced HIV disease [1]. By comparison, a large parallel-track program reported an overall peripheral neuropathy incidence of 23% for stavudine (d4T) 40 mg bid, with only 13% discontinuing because of the neuropathy [2]. The dose-dependent nature of ddC-induced neuropathy makes it a reproducible and titratable model for studying nucleoside-associated neurotoxicity.

Peripheral neuropathy Adverse effect incidence Neurotoxicity model

Evidence-Derived Research Application Scenarios for Zalcitabine (ddC) in Academic and Industrial Settings


Mitochondrial Toxicity Mechanism Research: ddC as the Supremaximal mtDNA Depletion Control

Because ddC ranks as the most potent inhibitor of mitochondrial DNA synthesis among all clinically used NRTIs across three relevant human cell types [1], it serves as the optimal positive control—and the preferred pro-mitochondrial-toxicity agent—for establishing full dynamic range in mtDNA depletion assays, respiratory chain dysfunction studies, and mitochondrial rescue experiments. No other NRTI provides a wider pharmacological window for detecting mitochondrial protection signals.

M184V Resistance-Specific Viral Studies: ddC as a Discriminating Probe for Mutation-Phenotype Correlations

Given that the M184V reverse transcriptase mutation abrogates lamivudine activity (~1,000-fold resistance) while minimally affecting ddC susceptibility [2], researchers can use ddC as a selectively active control to dissect mutation-specific drug resistance phenotypes, to test novel M184V-overcoming compounds, and to distinguish mutation-dependent from mutation-independent antiviral mechanisms in comparative NRTI profiling.

Nucleoside Transporter and Kinase Specificity Investigations

The specific pharmacologic antagonism of ddC phosphorylation by 3TC [3] makes ddC a powerful tool for probing deoxycytidine kinase substrate specificity, nucleoside transporter (CNT1, OAT1) selectivity, and intracellular NRTI activation pathway competition. This application is directly relevant to early-stage nucleoside analog candidate profiling and to the study of tissue-specific differences in NRTI phosphorylation capacity.

Peripheral Neurotoxicity Model Development and Neuroprotective Drug Screening

With a well-quantified dose-dependent peripheral neuropathy incidence of up to 33% [4], ddC provides a reproducible pharmacological trigger for nucleoside-induced neurotoxicity models. This makes it suitable for studying the molecular basis of toxic neuropathy and for testing candidate neuroprotective interventions in cell-based and animal models.

Quote Request

Request a Quote for 4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.